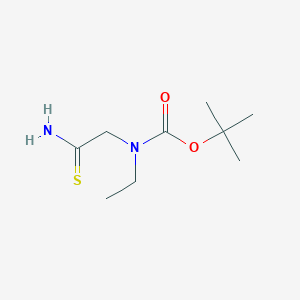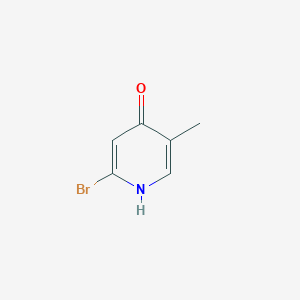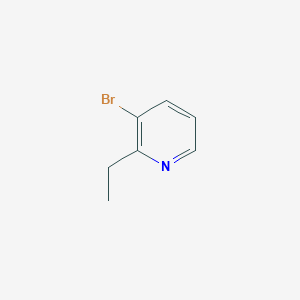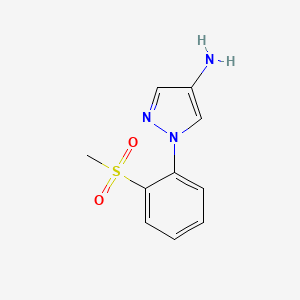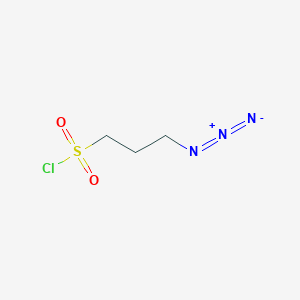
3-Azidopropane-1-sulfonyl chloride
Overview
Description
3-Azidopropane-1-sulfonyl chloride is an organic compound with the molecular formula C₃H₆ClN₃O₂S It is a sulfonyl chloride derivative characterized by the presence of an azide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-azidopropane-1-sulfonyl chloride typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Azidopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines or alcohols, typically under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: Copper(I) catalysts are often used in Huisgen cycloaddition reactions.
Major Products Formed:
Sulfonamides: Formed from substitution reactions with amines.
Sulfonates: Formed from substitution reactions with alcohols.
Triazoles: Formed from cycloaddition reactions with alkynes.
Scientific Research Applications
3-Azidopropane-1-sulfonyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: Employed in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-azidopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azide group is highly reactive and can undergo substitution or reduction to form various functional groups. The sulfonyl chloride moiety is also reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Comparison with Similar Compounds
3-Chloropropane-1-sulfonyl Chloride: Similar structure but lacks the azide group, making it less reactive in certain reactions.
3-Azidopropane-1-sulfonamide: Contains an amide group instead of a chloride, leading to different reactivity and applications.
3-Azidopropane-1-sulfonate: Contains a sulfonate group, which affects its solubility and reactivity.
Uniqueness: 3-Azidopropane-1-sulfonyl chloride is unique due to the presence of both an azide group and a sulfonyl chloride moiety. This combination of functional groups makes it highly versatile in organic synthesis, allowing for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
3-azidopropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClN3O2S/c4-10(8,9)3-1-2-6-7-5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRXLSOOPLSSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034192-11-4 | |
| Record name | 3-azidopropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
